molecular formula C21H21ClN2O3S B2777434 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946250-48-2

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2777434
CAS No.: 946250-48-2
M. Wt: 416.92
InChI Key: ZPEFPYAVLNNHTJ-UHFFFAOYSA-N
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Description

This compound is a thiazole-containing acetamide derivative characterized by a 4-chlorophenyl-substituted thiazole core linked via an ethyl group to a 3-methoxyphenoxyacetamide moiety. Its molecular formula is C₂₁H₂₂ClN₂O₃S, with a molecular weight of 417.92 g/mol. The structural features include:

  • A 1,3-thiazole ring with 4-methyl and 4-chlorophenyl substituents at positions 4 and 2, respectively.
  • An ethyl chain bridging the thiazole to a phenoxyacetamide group.
  • A 3-methoxy substituent on the phenoxy ring, which may influence electronic properties and biological activity.

This compound is of interest due to its structural similarity to pharmacologically active thiazole derivatives, such as anti-inflammatory and antimicrobial agents .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-19(28-21(24-14)15-6-8-16(22)9-7-15)10-11-23-20(25)13-27-18-5-3-4-17(12-18)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFPYAVLNNHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety, which are associated with various therapeutic effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C19H20ClN2O3S
  • Molecular Weight : 364.89 g/mol
  • CAS Number : 866018-57-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : Using the Hantzsch thiazole synthesis method.
  • Introduction of the Chlorophenyl Group : Via Friedel-Crafts acylation.
  • Attachment of the Ethyl Chain : Through nucleophilic substitution.
  • Formation of the Acetamide Moiety : By reacting with 3-methoxyphenol and acetic anhydride.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through caspase activation and DNA synthesis interference .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Compounds with similar thiazole structures have exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness is often measured using minimum inhibitory concentration (MIC) assays .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays reveal that related compounds can significantly reduce enzyme activity, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

StudyFindingsMethodology
Study 1Significant anticancer activity against A549 cellsMTT assay, caspase activation analysis
Study 2Moderate antibacterial effects on Bacillus subtilisMIC determination
Study 3Strong AChE inhibition with IC50 values comparable to standard drugsEnzyme inhibition assays

The biological activities of this compound can be attributed to:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes due to its structural features.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The thiazole ring is known for disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences
Target Compound C₂₁H₂₂ClN₂O₃S 417.92 4-Chlorophenyl, 4-methyl (thiazole); 3-methoxyphenoxy (acetamide) Phenoxyacetamide with meta-methoxy substitution
N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-yl]ethyl}-2-(4-Ethoxyphenyl)acetamide C₂₂H₂₃ClN₂O₂S 414.95 4-Chlorophenyl, 4-methyl (thiazole); 4-ethoxyphenyl (acetamide) Ethoxy substituent (para vs. meta)
N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-yl]ethyl}-4-Methoxybenzenesulfonamide C₁₉H₁₉ClN₂O₃S₂ 422.95 4-Chlorophenyl, 4-methyl (thiazole); 4-methoxybenzenesulfonamide Sulfonamide vs. acetamide; para-methoxy substitution
N-[2-(4-Chlorophenyl)-4-Hydroxy-1,3-Thiazol-5-yl]benzamide C₁₆H₁₁ClN₂O₂S 330.79 4-Chlorophenyl (thiazole); benzamide (no ethyl linker) Hydroxy group at thiazole position 4; no ethyl chain
Key Observations:
  • Substituent Position: The target compound’s 3-methoxyphenoxy group differs from analogs like (4-ethoxyphenyl) and (4-methoxybenzenesulfonamide). Meta-substitution may reduce steric hindrance compared to para-substituted analogs.
  • Functional Groups : Replacement of acetamide with sulfonamide (e.g., ) introduces a sulfonyl group, which could enhance hydrogen-bonding capacity and solubility.
Solubility and Stability
  • The 3-methoxyphenoxy group in the target compound likely enhances hydrophilicity compared to purely aromatic analogs (e.g., ).
  • Sulfonamide derivatives (e.g., ) exhibit higher crystallinity due to intermolecular hydrogen bonding involving the sulfonyl group .

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